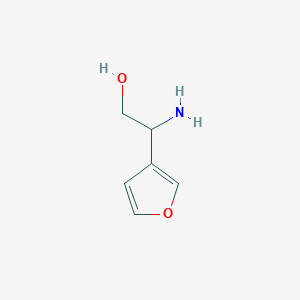
2-Amino-2-(furan-3-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(furan-3-YL)ethan-1-OL is an organic compound that features a furan ring attached to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(furan-3-YL)ethan-1-OL can be synthesized through the reductive amination of furoin. The reaction involves the use of a Ru/Al2O3 catalyst under NH3/H2 conditions at 140°C for 2 hours. This method yields the compound with a 47% efficiency .
Industrial Production Methods
The industrial production of this compound typically involves the same reductive amination process, utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The catalyst can be recycled for multiple runs, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(furan-3-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
2-Amino-2-(furan-3-YL)ethan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(furan-3-YL)ethan-1-OL involves its interaction with specific molecular targets. The compound’s preferential adsorption on Ru centers via the NH group directs its hydrogenation towards the alcohol-amine as the main product. This interaction is crucial for its reactivity and the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(furan-2-yl)ethan-1-ol
- 2-Amino-2-(furan-2-yl)ethan-1-ol
- 2,2’-Bipyridine-3,3’-diol
Uniqueness
2-Amino-2-(furan-3-YL)ethan-1-OL is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo selective reductive amination and form stable products makes it valuable in various applications .
Biological Activity
2-Amino-2-(furan-3-YL)ethan-1-OL, also known as (S)-2-amino-2-(furan-3-yl)ethanol, is a chiral compound characterized by a furan ring and an amino alcohol functional group. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C6H7NO2, with a molar mass of approximately 127.14 g/mol. The structure features a furan moiety at the 3-position of the ethan-1-ol backbone, which contributes to its unique properties and potential biological activities .
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : It has been identified as an inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various diseases such as Alzheimer's disease and non-insulin-dependent diabetes mellitus . The inhibition of GSK-3 suggests potential therapeutic applications in treating conditions linked to GSK-3 dysregulation.
- Ligand Activity : The compound acts as a ligand for various enzymes and receptors, modulating their activity through binding interactions facilitated by the furan ring and amino group . These interactions can influence downstream signaling pathways critical for cellular function.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Properties : Studies have shown that compounds containing furan derivatives can possess antiproliferative effects against cancer cell lines. For example, related compounds have demonstrated effectiveness in inhibiting tumor growth in vivo .
- Antimicrobial Effects : The compound has been explored for its antimicrobial properties, showing potential against various pathogens. Its structure allows it to interact with microbial enzymes, disrupting their function .
- Neuroprotective Effects : Given its role as a GSK-3 inhibitor, there is interest in its neuroprotective effects, particularly in models of neurodegenerative diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-amino-2-(furan-3-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 |
InChI Key |
TZVJDXRHOLAEGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















